An In-Depth Technical Guide to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 29278-09-9)
An In-Depth Technical Guide to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 29278-09-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, identified by the CAS number 29278-09-9 , is a heterocyclic compound belonging to the isoxazole class of molecules.[1][2] The isoxazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its diverse range of biological activities.[3][4] Derivatives of isoxazole have shown therapeutic potential as anticancer, anti-inflammatory, and antibacterial agents.[3][4] This technical guide provides a comprehensive overview of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester, including its chemical properties, a detailed synthesis protocol, and an exploration of its relevance in the field of drug discovery.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29278-09-9 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | RXAUWXZMIWBIES-UHFFFAOYSA-N | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
Synthesis Protocol
The synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a multi-step process that requires careful control of reaction conditions. The following protocol is a detailed method for its preparation.
Experimental Protocol: Synthesis of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester
Step 1: Formation of the Benzoylacetonitrile Intermediate
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To a round bottom flask, add benzoyl chloride, benzene, and ethyl cyanoacetate.
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Slowly add triethylamine to the mixture. The reaction will turn orange and thicken.
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Stir the reaction at ambient temperature for 48 hours.
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After 48 hours, dilute the reaction with water and separate the organic layer.
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Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield an orange oil.
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Purify the oil using flash chromatography on silica gel.
Step 2: Cyclization to the Isoxazole Ring
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Dissolve the purified intermediate in dichloromethane (DCM) in a round bottom flask.
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Add phosphoryl chloride to the solution.
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Add triethylamine dropwise while stirring. The reaction will change from yellow to dark red upon heating.
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Reflux the mixture overnight.
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After cooling, extract the reaction mixture with hydrochloric acid (HCl).
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Evaporate the solvent under reduced pressure to leave an orange/brown tar.
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Dissolve the tar in ether and wash with HCl and sodium bicarbonate solution.
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Collect the organic phase, dry it over Na₂SO₄, filter, and evaporate the solvent.
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Purify the residue by flash chromatography.
Step 3: Amination
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To the purified product from Step 2, add 1 equivalent of hydroxylamine-hydrochloride in a 10% sodium hydroxide (NaOH) solution.
This synthetic pathway provides a reliable method for obtaining 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester for research purposes.
Caption: Synthetic workflow for 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.
Role in Drug Discovery and Development
The isoxazole ring is a key structural motif in a number of approved drugs, highlighting its importance in medicinal chemistry.[4] Compounds containing the 5-aminoisoxazole core are considered valuable building blocks in the synthesis of novel therapeutic agents. These structures are recognized as unnatural amino acids, which are of significant interest in the development of peptidomimetics.[3] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability.[3]
The incorporation of unnatural amino acids like 5-aminoisoxazole derivatives can lead to the creation of novel peptides with enhanced therapeutic properties.[3] The diverse biological activities associated with the isoxazole scaffold, including anti-tumor, antiviral, and antifungal properties, make 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester a compound of interest for further investigation in various drug discovery programs.[6]
While this specific ester is primarily available as a research chemical, its structural features suggest its potential as a precursor or intermediate in the synthesis of more complex, biologically active molecules.[5] The amino group provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space in the search for new drug candidates.
Conclusion
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (CAS No. 29278-09-9) is a valuable heterocyclic compound with potential applications in drug discovery and medicinal chemistry. Its synthesis, while multi-stepped, is well-documented, providing researchers with access to this versatile building block. The established biological relevance of the isoxazole core, combined with the potential for further chemical diversification, positions this compound as a promising starting point for the development of novel therapeutic agents. Further pharmacological studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this particular ester and its derivatives.
References
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Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available at: [Link]
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Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. Available at: [Link]
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Bachor, R., & Bachor, U. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester [cymitquimica.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theclinivex.com [theclinivex.com]
- 6. researchgate.net [researchgate.net]
